molecular formula C19H26N2O3 B11705815 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide

Cat. No.: B11705815
M. Wt: 330.4 g/mol
InChI Key: UNQKHSSLHOLFAI-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide is a synthetic organic compound belonging to the class of isoindolinone derivatives. This compound is characterized by the presence of a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group attached to a propanamide backbone, with two isobutyl groups attached to the nitrogen atom. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide typically involves the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with primary amines under acidic conditions.

    Attachment of the Propanamide Group: The propanamide group is introduced through an amidation reaction, where the isoindolinone intermediate is reacted with a suitable amine derivative.

    Introduction of Isobutyl Groups: The final step involves the alkylation of the nitrogen atom with isobutyl halides under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of cellular processes and molecular interactions.

    Medicine: It has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a biochemical tool in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1,3-Dioxo-1,3-dihydro-2H

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N,N-bis(2-methylpropyl)propanamide

InChI

InChI=1S/C19H26N2O3/c1-13(2)11-20(12-14(3)4)17(22)9-10-21-18(23)15-7-5-6-8-16(15)19(21)24/h5-8,13-14H,9-12H2,1-4H3

InChI Key

UNQKHSSLHOLFAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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